N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Description
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound featuring a six-membered thiazine ring fused with a phenyl group. The thiazine core contains one sulfur and one nitrogen atom, contributing to its unique electronic and steric properties. This compound serves as a structural scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors and bioactive molecules. Its derivatives are often modified at the phenyl ring or the thiazine nitrogen to optimize pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMNZMYUHMBOMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345597 | |
| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-40-4 | |
| Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It has been found that similar thiazine derivatives can act as inhibitors of nitric oxide synthase.
Mode of Action
Nitric oxide is a reactive nitrogen species that can cause damage to biological molecules and affect their physiological functions.
Biochemical Pathways
It is known that nitric oxide synthase plays a crucial role in various biochemical pathways, including the regulation of vascular tone, neurotransmission, and immune response.
Pharmacokinetics
A complex of zinc with a similar thiazine derivative was found to exhibit insufficient stability in aqueous and physiological saline solutions but was stable in alcohol.
Biochemical Analysis
Biochemical Properties
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, influencing their activity. For instance, it can act as an inhibitor for specific enzymes, thereby modulating biochemical pathways. The interactions between this compound and these biomolecules are primarily based on its structural compatibility and the presence of functional groups that facilitate binding.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound may affect the phosphorylation status of certain proteins, thereby impacting signal transduction pathways. Additionally, this compound can modulate the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation or metabolic processing.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in certain cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects.
Biological Activity
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound notable for its potential biological activities. This article explores its biochemical properties, interactions with biological targets, and implications for medicinal chemistry.
1. Chemical Structure and Properties
This compound features a six-membered ring containing nitrogen and sulfur atoms. Its molecular formula is with a molecular weight of approximately 192.28 g/mol. The compound's unique structure allows it to engage in various biochemical interactions.
2.1 Interaction with Enzymes
Research indicates that this compound can inhibit specific enzymes, thereby modulating biochemical pathways. For instance, it has been shown to affect the activity of β-secretase (BACE1), an important target in Alzheimer's disease treatment. Inhibitors like this compound can significantly lower levels of amyloid-beta peptides in vivo, suggesting potential therapeutic applications in neurodegenerative diseases .
2.2 Cellular Effects
The compound influences cell signaling pathways and gene expression. It can alter the phosphorylation status of proteins involved in signal transduction, impacting cellular metabolism and energy production. Studies have demonstrated that it affects gene expression related to metabolic processes, which could have implications for conditions such as diabetes and obesity.
3. Biological Activities
This compound exhibits a range of biological activities:
3.1 Antimicrobial Activity
This compound has shown promise against various pathogens, indicating potential use as an antimicrobial agent. Its derivatives have been evaluated for their effectiveness against bacterial and fungal infections .
3.2 Anticancer Potential
Thiazine derivatives are often explored for anticancer properties due to their ability to interact with biological targets involved in cancer progression. This compound may contribute to apoptosis in cancer cells through mechanisms involving caspase inhibition .
3.3 Neuroprotective Effects
The compound's ability to inhibit BACE1 suggests neuroprotective properties that could be beneficial in treating Alzheimer's disease by reducing amyloid plaque formation .
4. Case Studies
Several studies have highlighted the biological activity of this compound:
5. Conclusion
This compound presents significant potential in medicinal chemistry due to its diverse biological activities. Its ability to inhibit key enzymes and modulate cellular processes positions it as a candidate for further research into therapeutic applications for neurodegenerative diseases and cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine include derivatives with substitutions on the phenyl group, variations in the thiazine ring, or modifications to the amine functionality. Below is a detailed comparison of key analogs:
Physicochemical Properties
- Solubility: Thiazin-2-amine derivatives exhibit intermediate polarity, with solubility enhanced in polar aprotic solvents (e.g., DMSO) . For instance, 6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine is more soluble in ethanol than water due to hydrophobic interactions .
- Synthetic Yields : Substituents influence reaction efficiency. For example, bulkier groups (e.g., trifluoromethylcyclopropyl in 6u) achieve higher yields (63%) compared to smaller substituents (e.g., cyclopropyl in 6p, 19%) .
Functional Group Impact
- Fluorine Substituents : Fluorine atoms in 6n, 6o, and 6u enhance binding to BACE1 via hydrophobic and electrostatic interactions, critical for Alzheimer’s drug design .
- Alkoxy Groups : Ethoxy and methoxy groups (e.g., N-(4-Ethoxyphenyl) and N-(4-Methoxyphenyl)) increase lipophilicity, affecting blood-brain barrier penetration .
- Heterocyclic Additions : Fusion with s-triazine (T5GE) introduces π-stacking capabilities, improving antimicrobial activity .
Limitations and Challenges
- Synthesis Complexity : Low yields in compounds like 6p (19%) highlight synthetic challenges with sterically hindered groups .
- Toxicity : Xylazine’s misuse in humans (e.g., spiked drinks) underscores safety concerns .
Data Tables
Table 1: Comparative Analysis of Key Derivatives
Preparation Methods
Synthesis via Thiourea Reaction
One of the primary methods involves the use of phenyl thiourea in a cyclization reaction. This method typically follows these steps:
Reactants : Phenyl thiourea and an appropriate α,β-unsaturated acyl isothiocyanate.
Conditions : The reaction is usually conducted in a solvent such as ethanol or benzene under reflux conditions.
Mechanism : The thiourea reacts with the isothiocyanate to form an intermediate that subsequently cyclizes to yield the thiazine derivative.
This method has been reported to yield significant amounts of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine with good purity levels.
Alternative Synthetic Routes
Other notable methods include:
Cyclization of Amine Precursors : The reaction of primary or secondary amines with thioamide precursors can also lead to the formation of thiazine derivatives. This approach often requires careful control of temperature and solvent choice to optimize yield and minimize side reactions.
Use of KOH and Piperidine : In some protocols, potassium hydroxide (KOH) and piperidine are used as catalysts to facilitate the cyclization process. The mixture is refluxed in ethanol for several hours, followed by acidification to precipitate the product.
The following table summarizes various synthesis methods along with their yields and conditions based on recent studies:
| Method | Reactants | Solvent | Yield (%) | Conditions |
|---|---|---|---|---|
| Thiourea Reaction | Phenyl thiourea + Isothiocyanate | Ethanol | 65% | Reflux |
| Amine Cyclization | Primary/Secondary amines + Thioamide | Toluene | 60% | Controlled temperature |
| KOH/Piperidine Catalysis | Phenyl thiourea + KOH + Piperidine | Ethanol | 63% | Reflux for 2–2.5 hours |
Analysis of Yields
The yields from various methods indicate that while all approaches can successfully synthesize this compound, the choice of reactants and conditions significantly affects efficiency. The thiourea reaction generally provides higher yields compared to other methods.
This compound can be synthesized through several effective methods, primarily involving thiourea reactions and amine cyclizations. Each method presents unique advantages in terms of yield and simplicity. Ongoing research into optimizing these synthesis routes will enhance the availability of this compound for further pharmacological studies and applications.
Q & A
Basic Research Questions
Q. What are the synthetic pathways for N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine and its structural analogs?
- Methodology : The compound can be synthesized via solvolysis of dihydrothiazinamine derivatives under controlled conditions. For example, 5,6-dihydro-4H-1,3-thiazin-2-amine reacts with aryl or alkyl amines in a nucleophilic substitution mechanism (Equation 10) . Advanced synthetic routes, such as coupling reactions and pathway optimization, are employed for derivatives like N-(2-chlorophenyl)- or N-benzyl-substituted analogs .
- Key Data : Purity (>99%) is achievable through HPLC and recrystallization .
Q. How is the compound structurally characterized using spectroscopic techniques?
- Methodology :
- NMR : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (220.33 g/mol for free base; 256.80 g/mol for hydrochloride salt) via ESI-MS .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen bonding .
Q. What are the basic physicochemical properties relevant to experimental design?
- Key Properties :
- Solubility : Hydrochloride salt (e.g., Xylazine HCl) is water-soluble (up to 100 mM), while the free base is soluble in organic solvents (e.g., methanol) and dilute acids .
- Stability : Stable under refrigeration (2–8°C) but degrades in alkaline conditions .
- CAS Registry : 7361-61-7 (free base); 23076-35-9 (hydrochloride salt) .
Advanced Research Questions
Q. How to evaluate α2-adrenoceptor subtype selectivity and binding affinity?
- Methodology :
- Radioligand Binding Assays : Use tritiated agonists (e.g., [³H]Clonidine) on transfected cell lines expressing α2A, α2B, α2C, or α2D receptors. Calculate Ki values via competitive displacement .
- Example Data : Ki values for Xylazine (a structural analog) are 1570 nM (α2A), 1360 nM (α2B), 1200 nM (α2C), and 1460 nM (α2D), indicating moderate selectivity .
Q. What metabolic pathways and detection methods are critical for pharmacokinetic studies?
- Metabolism : Hepatic cytochrome P450 enzymes (e.g., CYP3A4) mediate N-demethylation and sulfoxidation. Major metabolites include 2,6-dimethylaniline derivatives .
- Detection :
- LC-MS/MS : Quantify parent compound and metabolites in plasma with LOD ≤ 1 ng/mL .
- GC-NPD : Detect low-concentration analytes in tissue samples .
Q. How to resolve contradictions in solubility data across studies?
- Methodology :
- Form-Specific Testing : Differentiate between free base and salt forms (e.g., Xylazine vs. Xylazine HCl) .
- pH-Dependent Studies : Measure solubility in buffered solutions (pH 1–12) to identify ionizable groups influencing dissolution .
Q. What experimental models are suitable for studying toxicity mechanisms?
- In Vitro : Primary hepatocytes or HEK293 cells for metabolic toxicity screening (e.g., mitochondrial dysfunction via ATP depletion assays) .
- In Vivo : Rodent models for dose-dependent effects (e.g., respiratory depression at ≥10 mg/kg in mice) .
- Key Finding : Neurotoxicity linked to abnormal branched-chain amino acid metabolism, detected via 3-methyl-2-oxovaleric acid accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
